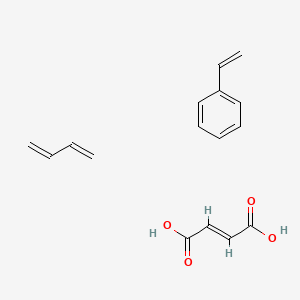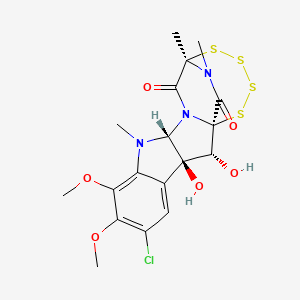![molecular formula C11H24O3 B14685922 1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane CAS No. 25961-88-0](/img/structure/B14685922.png)
1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane is an organic compound with a complex structure that includes multiple ether linkages. This compound is part of a class of chemicals known for their versatile applications in various fields, including industrial and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane typically involves the reaction of butane derivatives with propan-2-yl ether compounds. The process often requires the use of catalysts and specific reaction conditions to ensure the formation of the desired product. For instance, the reaction may involve the use of strong bases or acids to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, hydroxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism by which 1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane exerts its effects involves its interaction with specific molecular targets. The compound’s ether linkages allow it to form hydrogen bonds and other interactions with various biomolecules, influencing their structure and function. These interactions can affect cellular processes and pathways, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethoxy-2-propanol: Similar in structure but with fewer ether linkages.
2-Propanol, 1-ethoxy-: Another related compound with a simpler structure.
1-[1-Methyl-2-(2-propenyloxy)ethoxy]-2-propanol: Shares some structural features but has different functional groups.
Uniqueness
1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane is unique due to its multiple ether linkages, which provide it with distinct chemical and physical properties. These properties make it particularly useful in applications requiring stable and versatile compounds.
Propiedades
Número CAS |
25961-88-0 |
|---|---|
Fórmula molecular |
C11H24O3 |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-[2-(2-propan-2-yloxyethoxy)ethoxy]butane |
InChI |
InChI=1S/C11H24O3/c1-4-5-6-12-7-8-13-9-10-14-11(2)3/h11H,4-10H2,1-3H3 |
Clave InChI |
SVSKFSUPPCVHMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


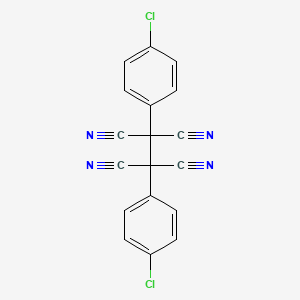
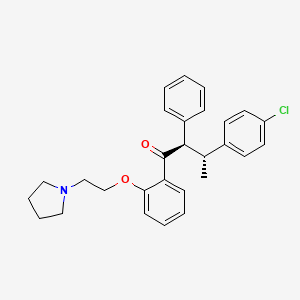
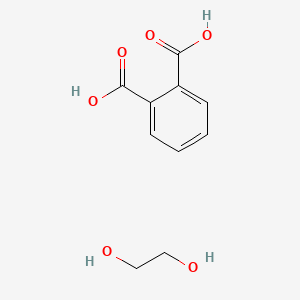
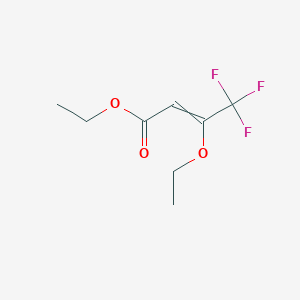
![2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14685860.png)
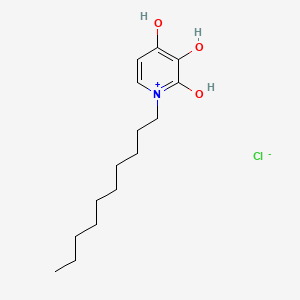
![[2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate](/img/structure/B14685870.png)

![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685881.png)
